molecular formula C23H20FN5O5S2 B2618165 (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-13-6

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2618165
CAS No.: 865198-13-6
M. Wt: 529.56
InChI Key: SEWQRYLBEUYWAR-VYIQYICTSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated chemical probe designed for targeted biological research. Its structure integrates a fluorobenzothiazole core, a known scaffold in the development of fluorescent dyes and sensors, suggesting potential utility in bioimaging and detection assays [based on the common use of benzothiazole derivatives in fluorescence]. The presence of the N,N-bis(2-cyanoethyl)sulfamoyl group is a critical feature, as this moiety is characteristic of compounds engineered to act as potent, covalent inhibitors of specific enzymes. This design strategy is often employed to target enzymes with nucleophilic active sites, such as certain proteases or dehydratases, leading to irreversible inhibition and facilitating mechanistic studies [based on the use of bis-cyanoethyl groups in mechanism-based inhibitors]. The primary research value of this compound lies in its application as a chemical tool for investigating enzyme function and for the development of novel diagnostic agents. Researchers can utilize this molecule to study enzyme kinetics, probe active site geometries, and develop covalent inhibition strategies in biochemical pathways. Its mechanism of action is hypothesized to involve initial recognition by the target enzyme via its benzothiazole and benzenesulfonamide elements, followed by a covalent modification of the enzyme's active site nucleophile by the electrophilic bis-cyanoethylsulfamoyl group, resulting in permanent enzyme inactivation. This makes it a valuable asset for functional proteomics and drug discovery research.

Properties

IUPAC Name

methyl 2-[2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O5S2/c1-34-21(30)15-29-19-9-6-17(24)14-20(19)35-23(29)27-22(31)16-4-7-18(8-5-16)36(32,33)28(12-2-10-25)13-3-11-26/h4-9,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQRYLBEUYWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoyl imino intermediate, followed by the introduction of the fluorobenzo[d]thiazolyl moiety and the sulfamoyl group. The final step involves the esterification of the intermediate to form the methyl acetate derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate may be explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core :

  • The target compound’s benzo[d]thiazole core is shared with compounds from and , whereas focuses on triazoles, and on triazines. The fluorine at position 6 on the benzothiazole in the target compound may enhance electronegativity and metabolic stability compared to dimethyl-substituted analogs .

Sulfonamide/Sulfamoyl Groups: The N,N-bis(2-cyanoethyl)sulfamoyl group in the target compound differs from the simpler sulfonyl or sulfamoyl groups in analogs. The cyanoethyl substituents could increase hydrophobicity and influence receptor binding compared to unsubstituted sulfonamides .

Ester Linkages: The methyl acetate group in the target compound contrasts with ethyl cyanoacetate () and sulfonylurea-linked benzoates (). Ester groups generally improve bioavailability but vary in hydrolysis rates depending on alkyl chain length .

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, identified by its CAS number 868675-44-9, is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties, antioxidant effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N5O5S2C_{25}H_{25}N_{5}O_{5}S_{2}, with a molecular weight of 539.6 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. The process often employs methods such as condensation reactions and cyclization to introduce various functional groups that enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts by inhibiting specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7), colon (HT29), and liver (HepG2) cancers.
  • Case Study : A study demonstrated that derivatives of similar benzothiazole compounds exhibited IC50 values ranging from 0.06 µM to 2.5 µM against different cancer cell lines, suggesting potent cytotoxic effects .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress:

  • Research Findings : The compound has been tested for its ability to scavenge free radicals. In vitro assays showed that it effectively reduces oxidative damage in cellular models.
  • Comparative Analysis : A study reported that similar thiazole derivatives improved antioxidant enzyme activities significantly at dosages of 50 mg/kg and 100 mg/kg in rat models .

Other Pharmacological Activities

Beyond anticancer and antioxidant effects, the compound exhibits:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains such as E. coli and S. aureus.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from ischemic damage, indicating potential applications in neurodegenerative diseases .

Data Summary Table

Biological ActivityMechanism/EffectIC50 ValuesReferences
AnticancerInduces apoptosis in cancer cells0.06 - 2.5 µM
AntioxidantScavenges free radicalsNot specified
AntimicrobialEffective against E. coli, S. aureusNot specified
NeuroprotectiveProtects neuronal cells from damageNot specified

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